molecular formula C14H14O3 B1678384 Pindone CAS No. 83-26-1

Pindone

Cat. No. B1678384
CAS RN: 83-26-1
M. Wt: 230.26 g/mol
InChI Key: RZKYEQDPDZUERB-UHFFFAOYSA-N
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Description

Pindone is an anticoagulant drug commonly used as a rodenticide in the management of rat and rabbit populations . It is pharmacologically analogous to warfarin and inhibits the synthesis of Vitamin K-dependent clotting factors .


Synthesis Analysis

An improved assay for the analysis and confirmation of pindone in human plasma has been proposed . After the samples protein precipitation with 10% (v/v) methanol in acetonitrile and cleaning with solid-phase extraction, the separation was carried out on an IonPac AS11-HC analytical column .


Molecular Structure Analysis

The molecular formula of Pindone is C14H14O3 . Its average mass is 230.259 Da and its monoisotopic mass is 230.094299 Da .


Chemical Reactions Analysis

Pindone is a highly effective anticoagulant rodenticide . It is most effective when given as a series of smaller doses over a period of 4–12 days . This causes anticoagulant poisoning with a long latent period between ingestion and mortality, resulting in death due to internal haemorrhaging .


Physical And Chemical Properties Analysis

Pindone is a bright-yellow powder with almost no odor . It has a molecular weight of 230.3, a melting point of 230°F, and is insoluble in water .

Scientific Research Applications

Anticoagulant Rodenticide Analysis

Pindone, a highly effective anticoagulant rodenticide, has been the subject of studies focusing on its detection and analysis in biological samples. An assay for analyzing pindone in human plasma was developed, enhancing clinical diagnosis and forensic toxicology analysis capabilities (Chen, Cai, & Jin, 2009). Similarly, methods for the determination of pindone in agricultural products and animal products were established, highlighting its relevance in food safety and environmental monitoring (Saito, Nemoto, & Matsuda, 2011), (Saito, Sakai, Nemoto, & Matsuda, 2011).

Environmental and Wildlife Impact

Research has also focused on the environmental impact of pindone, particularly its effects on non-target wildlife. Studies on pindone residues in rabbit tissues revealed implications for secondary hazards and risks to non-target wildlife, indicating potential ecological concerns (Fisher, Brown, & Arrow, 2015).

Chemical Properties and Interaction Studies

Understanding the chemical properties of pindone has been a research area of interest. A study investigated the tautomerism in pindone, revealing insights into its structural and quantum chemical properties, which are essential for comprehending its biological activity and environmental behavior (Türker, 2019). Additionally, the interaction of pindone and its tautomers with calcium dication was examined, providing valuable information on its role in anticoagulation (Türker, 2020).

Toxicological Studies

The toxicological profile of pindone has been explored in various contexts, such as its impact on the breeding performance and survival of animals like merino sheep. These studies provide crucial information for responsible use in pest control programs (Robinson, Twigg, Wheeler, & Martin, 2005).

Safety And Hazards

Pindone is an anticoagulant drug and can cause epistaxis (nosebleed), excess bleeding from minor cuts, bruises, smoky urine, black tarry stools, and abdominal, back pain . It is recommended to isolate spill or leak area in all directions for at least 50 meters (150 feet) for liquids and at least 25 meters (75 feet) for solids .

properties

IUPAC Name

2-(2,2-dimethylpropanoyl)indene-1,3-dione
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InChI

InChI=1S/C14H14O3/c1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16/h4-7,10H,1-3H3
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InChI Key

RZKYEQDPDZUERB-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C(=O)C1C(=O)C2=CC=CC=C2C1=O
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Molecular Formula

C14H14O3
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Related CAS

6120-20-3 (hydrochloride salt)
Record name Pindone [BSI:ISO]
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DSSTOX Substance ID

DTXSID1025930
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Molecular Weight

230.26 g/mol
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Physical Description

Pindone appears as yellow solid or powder. (NTP, 1992), Bright-yellow powder with almost no odor. [rodenticide]; [NIOSH], YELLOW CRYSTALS., Bright-yellow powder with almost no odor., Bright-yellow powder with almost no odor. [rodenticide]
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Boiling Point

Decomposes (NIOSH, 2023), 180 °C @ 1 MM HG, decomposes, Decomposes
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, ACETONE, AQ ALKALI SOLN, Readily soluble in aq alkali or ammonia to give bright yellow salts, Soluble in most organic solvents, In water, 18 mg/l @ 25 °C, Solubility in water at 25 °C: none, (77 °F): 0.002%
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Density

1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06, 1.06 g/cm³
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Vapor Pressure

Very low (NIOSH, 2023), 1 mm Hg @ 180 °C, Vapor pressure at 25 °C: negligible, Very low
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Mechanism of Action

Pindone is a vitamin K antagonist, with delayed inhibition of prothrombin formation, and repeated doses have a cumulative effect on blood coagulation. Death in animals from chronic exposure is due to multiple internal hemorrhage., These compounds depress the hepatic synthesis of vitamin K1-dependent clotting factors (II, VII, IX, X) by inhibiting the vitamin K1 2,3-reductase enzyme in the vitamin K1-epoxide cycle. /Anticoagulant rodenticides/, Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
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Product Name

Pindone

Color/Form

Yellow crystals, Bright yellow crystals from ethanol, Bright yellow powder, Yellow-brown cystalline solid

CAS RN

83-26-1
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

227.3 to 230.9 °F (NTP, 1992), 108.5-110.5 °C, 108-110 °C, 230 °F
Record name PINDONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4264
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PINDONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PINDONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PINDONE (2-PIVALYL-1,3-INDANDIONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/717
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Pindone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0516.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
L Türker - Earthline Journal of Chemical Sciences, 2020 - earthlinepublishers.com
… Pindone is a rodenticide having three keto groups in its structure. Presently, 1, 3-type keto-enol tautomerism of pindone has been … Endocyclic and exocyclic enol forms of pindone are …
Number of citations: 1 www.earthlinepublishers.com
AJ Oliver, SH Wheeler, CD Gooding - Wildlife Research, 1982 - CSIRO Publishing
… bait, one containing 1080 (sodium monofluoroacetate) and the other pindone (2-pivalyl-1,3-… of pindone was not significant. The most likely reason for this is that 1080, unlike pindone, is …
Number of citations: 48 www.publish.csiro.au
MH Robinson, LE Twigg, SH Wheeler… - … and Physiology Part B …, 2005 - Elsevier
… of shearing on the survival of pindone-treated sheep. We also make additional recommendations regarding the safe and effective use of pindone products (and hence by inference, …
Number of citations: 27 www.sciencedirect.com
PC Nelson, GJ Hickling - Proceedings of the Vertebrate Pest …, 1994 - escholarship.org
… of the anticoagulant pindone (2-pivalyl-1,3-indandione) to meet these requirements. In 1992, the New Zealand Pesticides Board granted full registration to cereal pindone pellets, so …
Number of citations: 25 escholarship.org
GR Martin, RJ Sutherland, ID Robertson… - Australian Veterinary …, 1991 - Wiley Online Library
… to pindone before PT had returned to normal values. Pindone was detected in tissue up to 4 wk after … Limited data have been obtained on pindone toxicity to a number of wildlife species …
Number of citations: 23 onlinelibrary.wiley.com
XH Chen, MQ Cai, MC Jin - Chromatographia, 2009 - Springer
… Pindone is a highly effective anticoagulant rodenticide. In this paper, an improved assay for the analysis and confirmation of pindone … and m/z 229 → 214 for pindone. The transition for …
Number of citations: 10 link.springer.com
CT Eason, SE Jolly - Wildlife research, 1993 - CSIRO Publishing
The anticoagulant and toxic effect of the rodenticide pindone were compared in the rabbit … 25mg kg-1 pindone, and another five possums were dosed with 100mg kg-1 pindone. Blood …
Number of citations: 32 www.publish.csiro.au
GR Martin, WE Kirkpatrick, DR King… - Wildlife …, 1994 - CSIRO Publishing
… Daily dose levels of pindone were 0.25 mg kg-' for eagles, … individual variation in response to pindone. The PTs of … are theoretically at risk of pindone poisoning, although the risk …
Number of citations: 36 www.publish.csiro.au
LH Booth, SC Ogilvie, CT Eason - New Zealand Journal of …, 1999 - Taylor & Francis
… Pindone concentration in baits declined by 23% after 400 mm of rainfall, but no pindone was found in the soil. Cholecalciferol and brodifacoum concentrations in bait did not decline at …
Number of citations: 22 www.tandfonline.com
CFJ O'Donnell, H Edmonds, JM Hoare - New Zealand Journal of Ecology, 2011 - JSTOR
… pindone in the Eglinton Valley, Fiordland, during late winter and summer 2009-2010. Pindone-… We conclude that lesser short-tailed bats did not consume pindone baits and that their …
Number of citations: 18 www.jstor.org

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